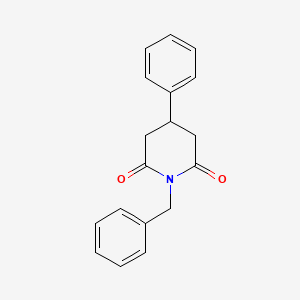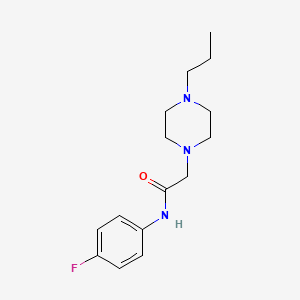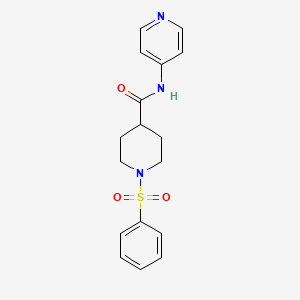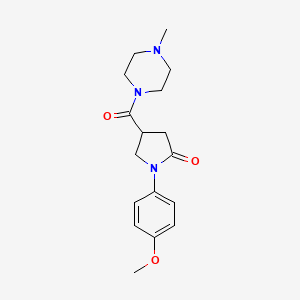![molecular formula C18H19ClN2O3 B5482204 3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5482204.png)
3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one” is a complex organic molecule. It contains a pyridinone ring, which is a type of heterocyclic compound. The molecule also includes a morpholine ring, which is a common feature in many pharmaceuticals . The presence of a chlorophenyl group indicates that this compound might have some interesting biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The morpholine ring, for example, is often involved in reactions with acids and electrophiles. The pyridinone ring could potentially undergo reactions at the carbonyl group .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(4-chlorophenyl)morpholine-4-carbonyl]-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-3-8-15(17(22)20(12)2)18(23)21-9-10-24-16(11-21)13-4-6-14(19)7-5-13/h3-8,16H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUIIKSGIUNYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C)C(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dimethyl-2-{[(2-methylphenyl)acetyl]amino}-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B5482130.png)


![N4-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N2,N2-DIMETHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5482164.png)
![N-(4-chlorophenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5482171.png)
![3-{[2-(2-thienyl)acetyl]amino}phenyl acetate](/img/structure/B5482178.png)

![2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5482186.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5482189.png)
![methyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5482206.png)
![N-cyclopropyl-1'-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5482214.png)
![1-ethyl-3,5-dimethyl-4-({2-[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]-1H-imidazol-1-yl}methyl)-1H-pyrazole](/img/structure/B5482218.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5482223.png)
